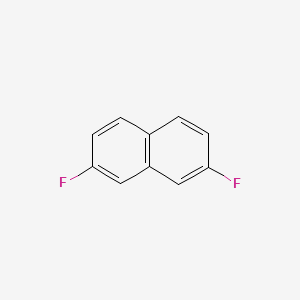
2,7-Difluoronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Difluoronaphthalene is an organic compound belonging to the class of fluorinated naphthalenes It is characterized by the presence of two fluorine atoms attached to the naphthalene ring at the 2 and 7 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Difluoronaphthalene can be achieved through several methods. One common approach involves the gas-phase co-pyrolysis of styrene with chlorodifluoromethane. This reaction occurs in a flow reactor at temperatures ranging from 550°C to 650°C. The main reaction pathway includes the decomposition of chlorodifluoromethane to difluorocarbene, which subsequently undergoes cycloaddition with styrene to form 1,1-difluoro-2-phenylcyclopropane. This intermediate then rearranges to 2-fluoroindene, which finally forms this compound upon further cycloaddition and aromatization .
Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. The use of advanced catalysts and controlled reaction environments ensures efficient synthesis on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions: 2,7-Difluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, leading to the formation of different derivatives.
Common Reagents and Conditions:
Lithiation with BuLi: This reagent is commonly used for the selective conversion of this compound into various substituted derivatives.
Nitration and Bromination: These reactions predominantly yield 6,7-difluoro-1-nitronaphthalene and 1-bromo-6,7-difluoronaphthalene, respectively.
Major Products Formed:
- 1-Methyl-2,7-Difluoronaphthalene
- 1-Acetyl-2,7-Difluoronaphthalene
- 1-Formyl-2,7-Difluoronaphthalene
Applications De Recherche Scientifique
2,7-Difluoronaphthalene has a wide range of applications in scientific research:
- Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
- Biology: The compound’s unique properties make it a valuable tool in studying biological systems and interactions.
- Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug design and development.
- Industry: It is utilized in the production of advanced materials, including polymers and specialty chemicals .
Mécanisme D'action
The mechanism by which 2,7-Difluoronaphthalene exerts its effects is primarily through its interactions with molecular targets and pathways. The presence of fluorine atoms enhances the compound’s reactivity and stability, allowing it to participate in various chemical reactions. These interactions can influence the electronic properties of the compound, leading to the formation of different products and derivatives .
Comparaison Avec Des Composés Similaires
- 2,3-Difluoronaphthalene
- 1,4-Difluoronaphthalene
- 2,6-Difluoronaphthalene
Comparison: 2,7-Difluoronaphthalene is unique due to the specific positioning of the fluorine atoms, which significantly influences its chemical reactivity and properties. Compared to other difluoronaphthalenes, it exhibits distinct behavior in substitution and cycloaddition reactions, making it a valuable compound for specialized applications .
Propriétés
Numéro CAS |
59079-70-8 |
|---|---|
Formule moléculaire |
C10H6F2 |
Poids moléculaire |
164.15 g/mol |
Nom IUPAC |
2,7-difluoronaphthalene |
InChI |
InChI=1S/C10H6F2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H |
Clé InChI |
YJERWJLXBJASQM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=C1C=CC(=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





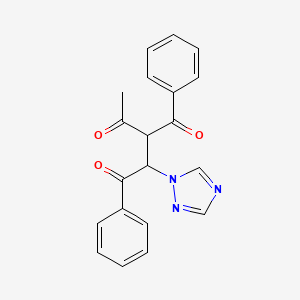


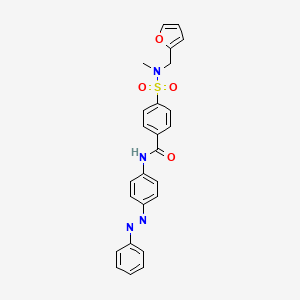
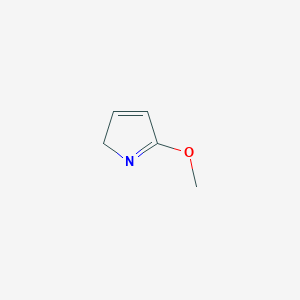
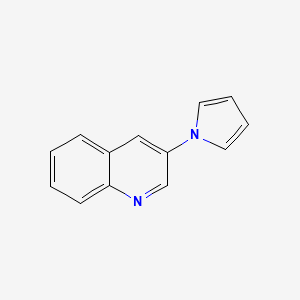
![3-[(4-Hydroxy-3,5-dimethylphenyl)methyl]-2,4,6-trimethylphenol](/img/structure/B14128360.png)
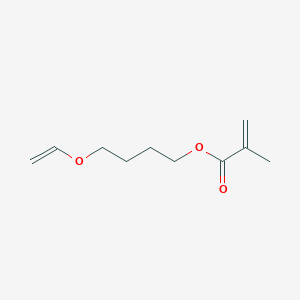
![9-(4-ethylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14128373.png)


